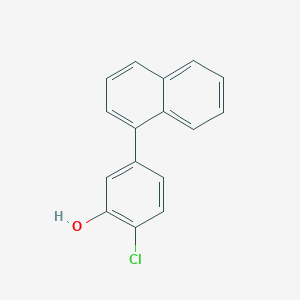
2-Chloro-5-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(naphthalen-1-yl)phenol, 95% (2C5N) is a white crystalline solid that is widely used in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 2C5N has a wide range of applications in biochemistry and physiology, and its ability to form complexes with other molecules makes it a useful tool in the laboratory.
Wirkmechanismus
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to form complexes with other molecules, including proteins, nucleic acids, and carbohydrates. These complexes can be used to study the mechanism of action of various compounds. For example, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the mechanism of action of various drugs, including antibiotics, antifungals, and antivirals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and DNA polymerases. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the replication of viruses. Furthermore, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. However, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be toxic in high concentrations, and it should be handled with care in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthesis methods for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%, the study of 2-Chloro-5-(naphthalen-1-yl)phenol, 95%'s mechanism of action, the study of its biochemical and physiological effects, and the development of new compounds and applications for 2-Chloro-5-(naphthalen-1-yl)phenol, 95%. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and technologies.
Synthesemethoden
2-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 2-chloro-5-nitrophenol with naphthalene-1-sulfonic acid in the presence of a base. This reaction produces 2-Chloro-5-(naphthalen-1-yl)phenol, 95% in a 95% yield. Other methods of synthesis include the reaction of 2-chloro-5-nitrophenol with naphthalene-1-thiol in the presence of a base, the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-sulfonic acid in the presence of a base, and the reaction of 2-chloro-5-nitrobenzaldehyde with naphthalene-1-thiol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a ligand in coordination chemistry. 2-Chloro-5-(naphthalen-1-yl)phenol, 95% can also be used to synthesize a variety of compounds, including polymers, surfactants, and pharmaceuticals. In addition, 2-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
2-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-9-8-12(10-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQJZBUCIFWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(naphthalen-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)
